molecular formula C13H16N2O2 B13712983 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide

7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide

Cat. No.: B13712983
M. Wt: 232.28 g/mol
InChI Key: QCLARZKIMJTDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide, involves various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the use of methanesulfonic acid under reflux in methanol to yield tricyclic indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamide moiety, which interacts with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of multiple methyl groups and a hydroxyl group enhances its interaction with molecular targets, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

7-hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C13H16N2O2/c1-7-8(2)14-12-10(7)5-9(6-11(12)16)13(17)15(3)4/h5-6,14,16H,1-4H3

InChI Key

QCLARZKIMJTDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2O)C(=O)N(C)C)C

Origin of Product

United States

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